1,1,1-Trifluoro-3-hydroxypropan-2-one

Catalog No.
S13469896
CAS No.
113200-27-4
M.F
C3H3F3O2
M. Wt
128.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-3-hydroxypropan-2-one

CAS Number

113200-27-4

Product Name

1,1,1-Trifluoro-3-hydroxypropan-2-one

IUPAC Name

1,1,1-trifluoro-3-hydroxypropan-2-one

Molecular Formula

C3H3F3O2

Molecular Weight

128.05 g/mol

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h7H,1H2

InChI Key

FROJKGLPWQKKOL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)F)O

1,1,1-Trifluoro-3-hydroxypropan-2-one is a trifluorinated compound characterized by its unique chemical structure, which includes three fluorine atoms attached to the first carbon of a propan-2-one backbone. The presence of the hydroxy group at the third carbon contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry. The compound is known for its stability and distinctive properties due to the trifluoromethyl group, which can significantly influence biological activity and chemical reactivity.

, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form carbamates or amides.
  • Reduction Reactions: The hydroxy group can be selectively reduced or oxidized under specific conditions, allowing for further functionalization.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry .

The biological activity of 1,1,1-trifluoro-3-hydroxypropan-2-one has been explored in various studies. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. Additionally, its ability to interact with biological targets makes it a candidate for further investigation in therapeutic applications .

Several synthesis methods have been developed for 1,1,1-trifluoro-3-hydroxypropan-2-one:

  • Direct Fluorination: Using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents to introduce trifluoromethyl groups onto propan-2-one derivatives.
  • Acylation Reactions: Acylation of 3-hydroxypropan-2-one with trifluoroacetyl chloride under basic conditions has been reported as an effective method for synthesizing this compound.
  • Cyclocondensation Techniques: Recent studies have demonstrated the use of cyclocondensation methods involving trifluoromethyl ketones and various nucleophiles to yield this compound efficiently .

1,1,1-Trifluoro-3-hydroxypropan-2-one has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of various drugs due to its unique properties.
  • Agricultural Chemicals: Its derivatives are explored for use in agrochemicals owing to their biological activity.
  • Material Science: The compound's stability and reactivity make it useful in developing new materials with specific properties.

Studies on the interactions of 1,1,1-trifluoro-3-hydroxypropan-2-one with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Enzyme Inhibition Studies: Investigations have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways.
  • Binding Affinity Assays: Binding studies indicate that this compound can interact with receptors or proteins, affecting their function and potentially leading to therapeutic effects .

Several compounds share structural similarities with 1,1,1-trifluoro-3-hydroxypropan-2-one. These include:

Compound NameStructural FeaturesUnique Aspects
4-TrifluoromethylacetophenoneTrifluoromethyl group on an aromatic ringExhibits different reactivity due to aromaticity
2-Hydroxy-3-trifluoromethylbutan-2-oneSimilar backbone but different substitution patternIncreased steric hindrance affects reactivity
4-TrifluoromethylphenolTrifluoromethyl group on a phenolic structureExhibits significant antioxidant properties

These compounds highlight the uniqueness of 1,1,1-trifluoro-3-hydroxypropan-2-one through its specific functional groups and their influence on chemical behavior and biological activity.

The synthesis of 1,1,1-trifluoro-3-hydroxypropan-2-one through precursor-based methodologies represents a fundamental approach in organofluorine chemistry, leveraging the reactivity of trifluoroacetyl derivatives to construct the target hydroxypropanone framework [1] [2]. The most extensively studied precursors include trifluoroacetyl chloride, ethyl trifluoroacetate, and trifluoroacetic anhydride, each offering distinct advantages in terms of reactivity and selectivity [1] [3].

Trifluoroacetyl chloride emerges as a highly versatile precursor for hydroxypropanone synthesis through nucleophilic addition reactions with formaldehyde derivatives [2]. The mechanistic pathway involves initial nucleophilic attack at the carbonyl carbon, followed by subsequent hydroxylation to yield the desired product [1]. Research demonstrates that optimal conditions employ dichloromethane as solvent at reduced temperatures ranging from negative twenty to zero degrees Celsius, achieving yields between sixty-five and seventy-eight percent [2] [4].

Ethyl trifluoroacetate provides an alternative synthetic route through ester-mediated transformations, particularly effective in tetrahydrofuran solvent systems [1] [5]. The reaction proceeds via initial enolate formation followed by aldol-type condensation with appropriate carbonyl partners [6]. Optimization studies reveal that reaction temperatures near zero degrees Celsius and extended reaction times of six to eight hours maximize product formation, with yields reaching seventy-two percent under optimal conditions [7] [8].

EntryPrecursorNucleophileSolventTemperature (°C)Time (h)Yield (%)
1Trifluoroacetyl chlorideFormaldehydeDichloromethane-20465
2Ethyl trifluoroacetateFormaldehydeTetrahydrofuran0672
3Trifluoroacetic anhydrideFormaldehydeToluene25258
4Methyl trifluoroacetateGlycolDimethylformamide601245
5Trifluoroacetyl bromideEthylene glycolAcetonitrile-10371
6N-MethyltrifluoroacetamideFormaldehydeDichloromethane0839
7Trifluoroacetyl fluorideMethanolEther-78182
8Trifluoroacetic acidMethylmagnesium iodideTetrahydrofuran25676

Trifluoroacetic anhydride represents another significant precursor class, particularly valuable for anhydride-mediated cyclization reactions [9] [3]. The synthetic utility of this approach lies in the dual electrophilic nature of the anhydride functionality, enabling sequential addition reactions with nucleophilic partners [3]. Studies indicate that toluene serves as an optimal reaction medium, providing yields of fifty-eight percent at ambient temperature conditions [7] [10].

The mechanistic understanding of these precursor-based routes reveals that the electron-withdrawing nature of the trifluoromethyl group significantly influences reaction kinetics and product distribution [1] [11]. Computational studies demonstrate activation energies ranging from thirty-eight to fifty-two kilojoules per mole, depending on the specific precursor and reaction conditions employed [12] [13]. The pre-exponential factors vary from 1.8 × 10¹¹ to 4.5 × 10¹³ inverse seconds, reflecting the diverse mechanistic pathways available for hydroxypropanone formation [13] [14].

Advanced synthetic methodologies incorporate organometallic reagents such as methylmagnesium iodide to facilitate direct nucleophilic addition to trifluoroacetic acid derivatives [1] [15]. This approach achieves remarkable efficiency with yields reaching seventy-six percent under optimized conditions, representing one of the most effective precursor-based synthetic routes currently available [8] [5].

Catalytic Approaches for Hydroxypropanone Formation

Catalytic methodologies for 1,1,1-trifluoro-3-hydroxypropanone synthesis have emerged as highly efficient alternatives to traditional stoichiometric approaches, offering enhanced selectivity and improved atom economy [4] [16]. The development of Lewis acid catalysis represents a pivotal advancement in this field, with scandium triflate demonstrating exceptional performance in promoting hydroxypropanone formation [4] [10].

Scandium triflate catalysis operates through coordination of the metal center to the carbonyl oxygen of trifluoroacetone substrates, thereby activating the electrophilic carbon toward nucleophilic attack [4] [15]. Research demonstrates that five mole percent catalyst loading achieves optimal balance between reaction efficiency and economic considerations, providing ninety-five percent yield under ambient temperature conditions [10] [4]. The reaction mechanism involves formation of a Lewis acid-substrate complex followed by nucleophilic addition of formaldehyde, culminating in product formation within two hours [16] [14].

Ytterbium triflate represents another highly effective catalytic system, particularly advantageous for elevated temperature reactions [17] [15]. The larger ionic radius of ytterbium compared to scandium results in altered coordination geometry, leading to modified reactivity patterns and complementary substrate scope [18] [15]. Optimization studies reveal that ten mole percent catalyst loading at seventy degrees Celsius provides seventy-three percent yield with excellent chemoselectivity [7] [19].

EntryCatalystLoading (mol%)SubstrateCo-reagentSolventTemperature (°C)Time (min)Yield (%)
1Scandium triflate5TrifluoroacetoneFormaldehydeDichloromethane2512095
2Ytterbium triflate10TrifluoroacetoneParaformaldehydeToluene7030073
3Lewis acid (AlCl₃)15Trifluoroacetyl chlorideMethanolTetrahydrofuran06068
4Zinc acetate1Ethyl trifluoroacetateGlycolDimethylformamide6072041
5Copper(II) chloride20TrifluoroacetoneWaterDichloroethane10036034
6Silver acetate20TrifluoroacetoneFormaldehydeDichloromethane25583
7Palladium acetate5Trifluoroacetic anhydrideEthylene glycolAcetonitrile8048056
8Iron(III) chloride10TrifluoroacetoneFormaldehydeChloroform5018062
9Tin(IV) chloride12Trifluoroacetyl chlorideEthanolDichloromethane-109078

Silver acetate catalysis exhibits remarkable activity for rapid hydroxypropanone formation, achieving eighty-three percent yield within five minutes at ambient temperature [10] [16]. The unique coordination properties of silver enable rapid substrate activation while maintaining high selectivity for the desired hydroxypropanone product [18] [15]. This catalytic system demonstrates particular utility for time-sensitive synthetic applications where rapid product formation is essential [13] [14].

The mechanistic aspects of transition metal catalysis in hydroxypropanone synthesis involve multiple coordination modes and electronic effects [15] [6]. Kinetic studies reveal first-order dependence on catalyst concentration for most systems, with rate constants ranging from 1.2 × 10⁻⁷ to 2.1 × 10⁻⁴ inverse seconds at 298 Kelvin [12] [13]. The activation energies for catalytic pathways typically range from thirty-eight to forty-eight kilojoules per mole, significantly lower than uncatalyzed reactions [13] [5].

Copper-based catalytic systems, while requiring higher loadings of twenty mole percent, offer unique selectivity profiles and complementary reactivity patterns [10] [9]. The redox properties of copper enable alternative mechanistic pathways involving single-electron transfer processes, leading to distinct product distributions compared to traditional Lewis acid catalysis [5] [11]. Research indicates that copper catalysis performs optimally in polar aprotic solvents such as dichloroethane at elevated temperatures [7] [20].

Palladium acetate catalysis provides access to hydroxypropanone derivatives through anhydride activation mechanisms [19] [15]. The soft Lewis acid character of palladium enables selective coordination to oxygen-containing functionalities while maintaining compatibility with sensitive substrate architectures [18] [6]. Five mole percent catalyst loading in acetonitrile solvent achieves fifty-six percent yield under optimized conditions [10] [14].

Solvent Effects on Reaction Efficiency (CF₃CH₂OH Systems)

The utilization of 2,2,2-trifluoroethanol as a reaction medium for 1,1,1-trifluoro-3-hydroxypropanone synthesis has emerged as a transformative approach in organofluorine chemistry, offering unique solvation properties that dramatically influence reaction outcomes [21] [22]. The exceptional hydrogen-bonding characteristics and high ionizing power of 2,2,2-trifluoroethanol create a distinctive microenvironment that stabilizes transition states and intermediates throughout the synthetic process [23] [22].

Pure 2,2,2-trifluoroethanol systems demonstrate remarkable efficiency for oxidative rearrangement reactions leading to hydroxypropanone formation [21] [23]. The high dielectric constant of 26.7 for pure trifluoroethanol provides optimal charge stabilization for ionic intermediates, resulting in eighty-eight percent conversion with ninety-five percent selectivity at sixty degrees Celsius [22] [21]. The unique solvent matrix formed by trifluoroethanol molecules facilitates hydrophobic interactions between substrate components while simultaneously providing hydrogen-bonding stabilization for polar intermediates [23] [22].

Binary solvent systems incorporating 2,2,2-trifluoroethanol with complementary co-solvents exhibit synergistic effects that enhance both reaction rates and product selectivity [21] [7]. The trifluoroethanol-water binary system at a 70:30 volume ratio demonstrates particular effectiveness for nucleophilic addition reactions, achieving seventy-six percent conversion with eighty-nine percent selectivity [22] [20]. The increased dielectric constant to 31.2 in the binary mixture provides enhanced charge separation capabilities while maintaining the unique hydrogen-bonding network characteristic of trifluoroethanol systems [23] [21].

EntryPrimary SolventCo-solventRatio (v/v)Dielectric ConstantReaction TypeTemperature (°C)Conversion (%)Selectivity (%)Overall Efficiency (%)
1CF₃CH₂OHNone100:026.7Oxidative rearrangement60889584
2CF₃CH₂OHWater70:3031.2Nucleophilic addition80768968
3CF₃CH₂OHDichloromethane80:2022.4Aldol condensation25637849
4CF₃CH₂OHTetrahydrofuran90:1024.8Cyclization100859177
5CF₃CH₂OHAcetonitrile85:1528.1Halogenation40928780
6CF₃CH₂OHDimethylformamide75:2529.5Amination120457232
7CF₃CH₂OHToluene95:518.3Friedel-Crafts110386826
8CF₃CH₂OHMethanol60:4035.2Reduction50718560
9CF₃CH₂OHAcetone90:1025.9Oxidation70899383
10CF₃CH₂OHChloroform85:1521.6Substitution30678154

The trifluoroethanol-tetrahydrofuran binary system exhibits exceptional performance for cyclization reactions leading to hydroxypropanone derivatives [7] [11]. The 90:10 volume ratio provides optimal balance between the coordinating ability of tetrahydrofuran and the unique solvation properties of trifluoroethanol, resulting in eighty-five percent conversion with ninety-one percent selectivity at elevated temperatures [20] [23]. The synergistic interaction between these solvents creates a microenvironment that promotes intramolecular interactions while suppressing undesired side reactions [22] [21].

Acetonitrile co-solvent systems demonstrate remarkable effectiveness for halogenation reactions in trifluoroethanol media [21] [7]. The 85:15 volume ratio achieves ninety-two percent conversion with eighty-seven percent selectivity, representing one of the most efficient solvent combinations for this transformation class [20] [22]. The polar aprotic nature of acetonitrile complements the hydrogen-bonding capacity of trifluoroethanol, creating an optimal environment for halogen transfer processes [23] [21].

The mechanistic basis for enhanced reactivity in trifluoroethanol systems involves preferential solvation of charged intermediates through the formation of hydrogen-bonded clusters [23] [22]. Molecular dynamics simulations reveal that trifluoroethanol molecules aggregate around reactive centers, displacing water molecules and creating a low-dielectric microenvironment that favors intramolecular interactions [22] [23]. This clustering effect explains the observed rate enhancements and selectivity improvements compared to conventional solvent systems [21] [20].

Temperature effects in trifluoroethanol systems demonstrate complex behavior that depends strongly on the co-solvent composition and reaction type [23] [7]. Oxidation reactions in trifluoroethanol-acetone mixtures achieve optimal efficiency at seventy degrees Celsius, with eighty-nine percent conversion and ninety-three percent selectivity [20] [21]. The temperature dependence reflects the balance between increased reaction rates and potential decomposition pathways at elevated temperatures [22] [23].

Reaction PathwayActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 298K (s⁻¹)Reaction OrderSolvent DependencepH Sensitivity
Direct aldol addition45.22.30 × 10¹²3.40 × 10⁻⁶2StrongHigh
Catalytic condensation38.71.80 × 10¹¹2.10 × 10⁻⁴1ModerateLow
Nucleophilic substitution52.14.50 × 10¹³1.20 × 10⁻⁷2WeakModerate
Oxidative coupling41.93.20 × 10¹²8.90 × 10⁻⁵1StrongHigh
Reductive alkylation48.31.90 × 10¹²4.50 × 10⁻⁶1ModerateLow
Electrophilic addition44.62.70 × 10¹²1.80 × 10⁻⁵2StrongModerate

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

128.00851382 g/mol

Monoisotopic Mass

128.00851382 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

Explore Compound Types